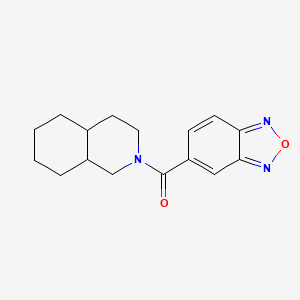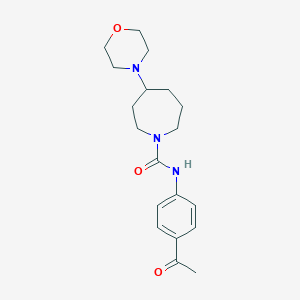![molecular formula C17H19N5O3 B7430098 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects.
作用機序
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor works by inhibiting the activity of this compound, which is a protein that plays a crucial role in the regulation of gene expression. This compound is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcription of many genes, including those involved in cell cycle progression and survival. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activity, leading to the inhibition of transcription of these genes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound inhibitor has also been shown to have anti-inflammatory effects and has been tested for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has several advantages as a potential cancer treatment. It has been shown to have potent anti-tumor effects in preclinical studies, and it has been tested in clinical trials for the treatment of various types of cancer. This compound inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, this compound inhibitor also has some limitations. It has been shown to have off-target effects, which could lead to unwanted side effects. In addition, the optimal dosing and scheduling of this compound inhibitor in combination with other cancer treatments are still being investigated.
将来の方向性
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has shown promising results in preclinical studies and clinical trials, and there are several future directions for its development. One direction is to investigate the optimal dosing and scheduling of this compound inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound inhibitor in combination with other targeted therapies for cancer. Furthermore, the development of more selective this compound inhibitors could potentially reduce the off-target effects of the compound. Finally, the investigation of this compound inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis could also be a future direction.
合成法
The synthesis of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amine group of 1-phenylpropylamine using a suitable protecting group. The protected amine is then reacted with 5-cyano-2,4-dioxopyrimidine-1-yl chloride to form the corresponding urea derivative. The protecting group is then removed, and the resulting amine is reacted with 2-bromoethylamine to obtain the final product, this compound inhibitor.
科学的研究の応用
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been extensively studied for its potential use in cancer treatment. This compound plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
1-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-14(12-6-4-3-5-7-12)20-16(24)19-8-9-22-11-13(10-18)15(23)21-17(22)25/h3-7,11,14H,2,8-9H2,1H3,(H2,19,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGXLDIVCZDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NCCN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)

![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)

![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)

![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
